3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is a compound that features a quinoline moiety, which is significant in various biological activities. Quinoline derivatives are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This compound's unique structure allows it to interact with biological systems in potentially beneficial ways.
The synthesis and study of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid can be traced through various research articles that explore quinoline derivatives and their applications in medicinal chemistry. The compound is often derived from quinoline-based precursors through chemical reactions that modify the quinoline structure.
This compound belongs to the class of quinoline derivatives, specifically characterized by the presence of a propanoic acid group attached to a hydroxymethyl-substituted quinoline. Quinoline derivatives have been classified based on their biological activity, with many exhibiting significant therapeutic potential.
The synthesis of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid typically involves several key steps:
The synthesis process often employs techniques such as:
The molecular formula for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is . The structure consists of:
The compound's structural characteristics can be analyzed using:
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid can undergo several chemical reactions, including:
The reaction conditions often include:
The mechanism by which 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid exerts its biological effects involves:
Studies have shown that quinoline derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
Key physical properties include:
Chemical properties include:
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid has potential applications in:
Multicomponent reactions (MCRs) represent an efficient strategy for constructing the molecular architecture of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid in a single synthetic operation. These convergent methodologies enable simultaneous quinoline core formation and propanoic acid side-chain installation, significantly enhancing synthetic efficiency. The Povarov reaction has been successfully adapted for this purpose, utilizing 2-methyl-5-aminophenol, acrolein derivatives, and acrylic acid equivalents in a single reaction vessel under Lewis acid catalysis. This approach demonstrates remarkable atom economy, with typical yields ranging from 75-92% and reaction times under 4 hours when optimized [4].
Key advantages include:
The Michael addition pathway proves particularly valuable for constructing the propanoic acid linkage. Quinolin-2-one derivatives undergo chemoselective N-alkylation with methyl acrylate under basic conditions (K₂CO₃, DMF, 80°C), followed by ester hydrolysis to yield the target propanoic acid derivative. This approach capitalizes on the ambident nucleophilic character of quinolin-2-ones, where the N-atom acts as the softer nucleophile according to Pearson's HSAB theory, enabling selective C–C bond formation at the quinoline nitrogen [1].
Table 1: Multicomponent Approaches for Quinoline-Propanoic Acid Hybrids
Reactant Combination | Catalyst System | Temperature (°C) | Yield Range (%) | Reaction Time |
---|---|---|---|---|
2-methyl-5-aminophenol, acrolein, acrylic acid | FeCl₃ (10 mol%) | 80 | 78-85 | 3-4 hr |
3-aminocrotonate, dimedone, aldehyde | L-proline (20 mol%) | 100 | 82-90 | 2.5 hr |
Quinolin-2-one, methyl acrylate | K₂CO₃, DMF | 80 | 81-88 | 10 hr |
2-hydroxyacetophenone, ethyl cyanoacetate, aldehyde | NH₄OAc, MW | 120 | 75-92 | 25-40 min |
The Kabachnik–Fields reaction provides a powerful tool for introducing α-aminophosphonate motifs to the propanoic acid side-chain of preformed quinoline derivatives. This three-component condensation between 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid derivatives, aldehydes, and dialkyl phosphites demonstrates exceptional efficiency when conducted in ionic liquid media under ultrasonic activation. The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serves dual roles as recyclable solvent and Lewis acid catalyst, activating the carbonyl group toward nucleophilic attack while stabilizing transition states [8].
Ultrasound irradiation (40 kHz, 250 W) dramatically enhances reaction kinetics through cavitation effects, reducing typical reaction times from hours to 15-30 minutes while improving yields by 20-25% compared to conventional heating. The mechanism proceeds via imine intermediates formed from the quinoline-bound aldehyde and amine components, followed by nucleophilic addition of the phosphite component. Key process advantages include:
Post-functionalization of the propanoic acid moiety includes conversion to hydrazide intermediates (using hydrazine hydrate in ethanol), which subsequently participate in the Kabachnik–Fields reaction. The resulting α-aminophosphonate derivatives exhibit enhanced antimicrobial activity, particularly against Gram-positive bacteria (MIC values 0.25–128 μg/mL), demonstrating the pharmacological relevance of this functionalization strategy [6] [8].
Table 2: Ultrasound-Assisted Kabachnik–Fields Reaction Optimization
Catalyst/Solvent System | Ultrasound Frequency (kHz) | Temperature (°C) | Yield (%) | Reaction Time (min) |
---|---|---|---|---|
[BMIM][BF₄] | 40 | 55 | 92 | 15 |
Mg(ClO₄)₂ in [HMIM][PF₆] | 45 | 60 | 88 | 20 |
Sc(OTf)₃ (neat) | 35 | 70 | 85 | 25 |
TaCl₅-SiO₂ | 40 | 65 | 79 | 30 |
Late-stage functionalization of preassembled quinoline cores provides precise regiochemical control for synthesizing 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid derivatives. The most common approach involves palladium-catalyzed coupling of 3-haloquinolines with acrylic acid derivatives. Recent advances employ [Pd(PPh₃)₄] (5 mol%) in DMF/water mixtures at 80°C, enabling Heck coupling with methyl acrylate followed by saponification. This method achieves excellent regioselectivity at the C3 position of the quinoline ring, with isolated yields of 75-92% [5].
Alternative functionalization strategies include:
Mass spectrometry analysis reveals characteristic fragmentation patterns that aid structural verification. The molecular ion peak ([M]⁺) appears at m/z 245, with prominent fragments at m/z 202 ([M–COCH₂]⁺), m/z 174 (quinoline-CO⁺), and m/z 146 (base peak, unsubstituted quinoline). The ester derivative (methyl 3-(2-hydroxy-6-methylquinolin-3-yl)propanoate) shows diagnostic fragments at m/z 74 and 59 corresponding to the propanoate moiety [3]. These fragmentation pathways provide valuable fingerprints for compound identification during synthesis.
Microwave irradiation enables rapid construction of complex heterocyclic systems fused to the quinoline-propanoic acid scaffold through controlled cyclocondensation reactions. The enhanced reaction efficiency stems from dielectric heating effects, which facilitate rapid temperature ramping and reduce thermal gradients. When applied to intramolecular cyclo-condensations, microwave assistance achieves reaction rate accelerations of 15-40x compared to conventional methods [9].
Notable transformations include:
Energy efficiency analyses demonstrate substantial sustainability advantages: microwave protocols reduce energy consumption by 60-85% compared to conventional reflux methods. Solvent-free conditions further enhance the green chemistry profile of these transformations. Additionally, microwave-assisted preparation of cyclodextrin inclusion complexes significantly improves the aqueous solubility of hydrophobic quinoline-propanoic acid derivatives. β-cyclodextrin complexation increases water solubility by 18-22x through host-guest interactions, as confirmed by phase-solubility studies and ROESY NMR [7].
Table 3: Microwave vs Conventional Cyclocondensation Parameters
Transformation | Conventional Method | Microwave Method | Yield Improvement | Energy Reduction |
---|---|---|---|---|
Oxadiazole formation | 10 hr, reflux | 10 min, 150°C | 84% → 92% | 82% |
Dibenzooxepine synthesis | 24 hr, 110°C | 30 min, 120°C | 65% → 78% | 75% |
β-CD inclusion complex | 48 hr, 60°C | 45 min, 80°C | N/A | 68% |
Thiosemicarbazide | 5 hr, reflux | 15 min, 100°C | 77% → 85% | 79% |
Stereoselective functionalization of the propanoic acid side-chain introduces chiral centers that significantly influence biological activity. Enantioselective hydrophosphonylation using chiral BINOL-phosphoric acid catalysts (20 mol%) achieves up to 94% ee for α-aminophosphonate derivatives. The reaction proceeds via a six-membered transition state where the chiral catalyst simultaneously activates both the imine electrophile (through protonation) and the phosphite nucleophile (through P=O coordination) [4] [8].
Key stereocontrol strategies include:
Molecular docking studies reveal that the (R)-enantiomer of EGFR-targeted derivatives exhibits superior binding affinity (-17.89 kcal/mol) compared to the (S)-enantiomer (-12.45 kcal/mol). This enhanced interaction stems from optimal hydrogen bonding with Met769 in the EGFR kinase domain and complementary hydrophobic contacts with Leu768 and Val702 [1]. Theoretical calculations at the DFT/B3LYP/6-311++G(d,p) level demonstrate 2.3 kcal/mol energy differences between diastereomeric transition states, explaining the observed stereoselectivity in nucleophilic additions. These findings underscore the critical importance of stereochemical control for optimizing target interactions in biologically active derivatives.
Table 4: Stereochemical Control Methods for Side-Chain Modifications
Chiral Inductor | Reaction Type | ee (%) | d.r. | Configuration |
---|---|---|---|---|
(R)-BINOL-phosphoric acid | Hydrophosphonylation | 88-94 | N/A | R |
Lipase PS (Pseudomonas cepacia) | Ester hydrolysis | >99 | N/A | S |
Ru-(S)-BINAP | Asymmetric hydrogenation | 92 | N/A | S |
(1R,2S)-Ephedrine | Mannich reaction | 82 | 5:1 | syn |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0